molecular formula C27H15N3O5 B10882754 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B10882754
M. Wt: 461.4 g/mol
InChI Key: FRWWUFXLEADIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are highly efficient and convergent. One common method involves the reaction of acenaphthoquinone with various reagents under specific conditions. For instance, the oxidation of acenaphthene with oxidizing agents or the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride can be used to prepare acenaphthoquinone, which is then further reacted to form the desired compound .

Chemical Reactions Analysis

2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD) and N-isocyano-N-isopropylpropan-2-amine. These reactions often result in the formation of spiro-fused cyclic frameworks and other heterocyclic compounds .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the synthesis of various heterocyclic compounds with medicinal properties, including anticancer, antiviral, and antibacterial activities. Additionally, it has applications in the development of non-viral modular gene vectors for gene transfection, owing to its ability to bind DNA and facilitate cellular uptake .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through the minor groove and form hydrogen bonds with proteins, thereby affecting various biological pathways. This interaction is crucial for its anticancer and gene transfection activities .

Comparison with Similar Compounds

Similar compounds to 2-(3-Nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate include other acenaphthoquinone derivatives such as 9-methylacenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]quinoxaline modified lysine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrophenyl and oxoethyl groups in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C27H15N3O5

Molecular Weight

461.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate

InChI

InChI=1S/C27H15N3O5/c31-23(16-6-1-7-18(12-16)30(33)34)14-35-27(32)17-10-11-21-22(13-17)29-26-20-9-3-5-15-4-2-8-19(24(15)20)25(26)28-21/h1-13H,14H2

InChI Key

FRWWUFXLEADIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C4C3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.